Cas no 2377861-45-3 (rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid)
![rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid structure](https://ko.kuujia.com/scimg/cas/2377861-45-3x500.png)
2377861-45-3 structure
상품 이름:rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid
- EN300-37344032
- 2377861-45-3
-
- 인치: 1S/C20H19NO5/c22-19(23)17-9-25-11-18(17)21-20(24)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t17-,18-/m1/s1
- InChIKey: SXJQMBNBCLUFOK-QZTJIDSGSA-N
- 미소: O1C[C@@H](C(=O)O)[C@@H](C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
계산된 속성
- 정밀분자량: 353.12632271g/mol
- 동위원소 질량: 353.12632271g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 5
- 복잡도: 516
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 84.9Ų
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344032-10.0g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 10.0g |
$9859.0 | 2025-03-18 | |
Enamine | EN300-37344032-0.1g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 0.1g |
$2019.0 | 2025-03-18 | |
Enamine | EN300-37344032-0.25g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 0.25g |
$2110.0 | 2025-03-18 | |
Enamine | EN300-37344032-0.5g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 0.5g |
$2202.0 | 2025-03-18 | |
Enamine | EN300-37344032-0.05g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 0.05g |
$1927.0 | 2025-03-18 | |
Enamine | EN300-37344032-1.0g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 1.0g |
$2294.0 | 2025-03-18 | |
Enamine | EN300-37344032-5.0g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 5.0g |
$6650.0 | 2025-03-18 | |
Enamine | EN300-37344032-2.5g |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid |
2377861-45-3 | 95.0% | 2.5g |
$4495.0 | 2025-03-18 |
rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid 관련 문헌
-
Peng Chen Nanoscale, 2010,2, 1474-1479
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
2377861-45-3 (rac-(3R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid) 관련 제품
- 1051919-33-5(2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride)
- 869355-34-0(3’,5’-Di-O-acetyl-5-fluoro-2’-O-methyluridine)
- 884048-51-5((2E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid)
- 2877644-95-4(9-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-9H-purine)
- 913258-31-8(Latanoprost Methyl Ester)
- 2137780-14-2(4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1219844-60-6(N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide)
- 1218411-50-7(2-acetamido-5-hydroxyhexanoic acid)
- 1049715-83-4(5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-amine;hydrochloride)
- 1105192-75-3(2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxylic acid)
추천 공급업체
Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
